Lidocaine sulfate Lidocaine sulfate
Brand Name: Vulcanchem
CAS No.: 24847-67-4
VCID: VC17100369
InChI: InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4)
SMILES:
Molecular Formula: C14H24N2O5S
Molecular Weight: 332.42 g/mol

Lidocaine sulfate

CAS No.: 24847-67-4

Cat. No.: VC17100369

Molecular Formula: C14H24N2O5S

Molecular Weight: 332.42 g/mol

* For research use only. Not for human or veterinary use.

Lidocaine sulfate - 24847-67-4

Specification

CAS No. 24847-67-4
Molecular Formula C14H24N2O5S
Molecular Weight 332.42 g/mol
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid
Standard InChI InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4)
Standard InChI Key WKECJNYGULLKBJ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O

Introduction

Chemical and Pharmacological Profile of Lidocaine Sulfate

Structural and Molecular Characteristics

Lidocaine, chemically designated as C14H22N2OC_{14}H_{22}N_2O, is an amino amide-class local anesthetic. While lidocaine hydrochloride is the predominant salt form due to its stability and solubility, lidocaine sulfate is a less common variant. The sulfate formulation involves the substitution of the hydrochloride counterion with sulfate (SO42SO_4^{2-}), potentially altering solubility and pharmacokinetic properties .

Table 1: Comparative Properties of Lidocaine Salts

PropertyLidocaine HydrochlorideLidocaine Sulfate
Molecular Weight270.80 g/mol234.34 g/mol (base)
Solubility in WaterHighModerate
Protein Binding60–80%Not well characterized
Primary MetabolismHepatic (CYP3A4)Hepatic (assumed)

The conformational flexibility of lidocaine's structure, characterized by its 1,5-dimethylbenzene group and amide linkage, allows for dynamic interactions with sodium channels and other molecular targets .

Mechanism of Action

Lidocaine exerts its anesthetic and antiarrhythmic effects by blocking voltage-gated sodium channels, stabilizing neuronal membranes and preventing action potential propagation. The uncharged lidocaine molecule diffuses across cell membranes, ionizes in the axoplasm, and binds to the intracellular face of sodium channels, prolonging their inactivation . In inflammatory conditions, reduced efficacy may arise from acidosis limiting uncharged lidocaine availability or competition with inflammatory mediators like peroxynitrite .

Clinical Applications and Efficacy

Anesthetic Use in Surgical Contexts

Lidocaine is widely used for local anesthesia and nerve blocks. A 2025 randomized trial compared lidocaine (2%, 0.5 mg/kg) with magnesium sulfate (50%, 30 mg/kg) and dexmedetomidine (0.25 mcg/kg) for attenuating propofol-induced pain. Lidocaine demonstrated comparable hemodynamic stability to dexmedetomidine but was less effective than magnesium sulfate in reducing systolic blood pressure fluctuations post-intubation .

Table 2: Hemodynamic Outcomes in Intubation Studies

ParameterLidocaine GroupMagnesium GroupDexmedetomidine Group
Systolic BP (3 min)128 ± 10 mmHg115 ± 8 mmHg*122 ± 9 mmHg
Heart Rate (5 min)78 ± 6 bpm85 ± 7 bpm*76 ± 5 bpm
Oxygen Saturation98 ± 1%97 ± 1%98 ± 1%
*P < 0.05 vs. lidocaine .

Antiarrhythmic Applications

As a class Ib antiarrhythmic, lidocaine shortens action potential duration in ventricular tissues, making it effective for ventricular tachycardia and fibrillation. Its hepatic metabolism (half-life 90–120 min) necessitates dose adjustments in liver dysfunction .

Pharmacokinetics and Metabolism

Distribution and Elimination

Lidocaine follows a three-compartment model: rapid distribution to highly perfused tissues (alpha phase), slower tissue equilibration (beta phase), and metabolism/excretion (gamma phase). The volume of distribution ranges from 1.1–2.1 L/kg, with 60–80% bound to alpha-1 acid glycoprotein .

Metabolic Pathways

Hepatic CYP3A4 converts lidocaine to active metabolites monoethylglycinexylidide (MEGX) and inactive glycine xylidide. Renal excretion accounts for 10% of unchanged drug .

Comparative Efficacy in Recent Clinical Trials

A 2025 double-blind trial (N=100) compared lidocaine 10% spray with magnesium sulfate 20% spray for post-intubation hemodynamics. Magnesium sulfate outperformed lidocaine in stabilizing systolic blood pressure at 3, 5, and 7 minutes post-intubation (115 vs. 128 mmHg, P < 0.05) but was associated with higher tachycardia incidence .

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